REACTION_CXSMILES
|
[F:1][C:2]([CH3:9])([CH3:8])[C:3](=O)[CH2:4][C:5]#[N:6].[OH-:10].[Na+].S(O)(O)(=O)=O.[NH2:17]O>O.CCO>[F:1][C:2]([C:3]1[CH:4]=[C:5]([NH2:6])[O:10][N:17]=1)([CH3:9])[CH3:8] |f:1.2,3.4,5.6|
|
Name
|
|
Quantity
|
12.9 g
|
Type
|
reactant
|
Smiles
|
FC(C(CC#N)=O)(C)C
|
Name
|
|
Quantity
|
8.2 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
17.23 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)O.NO
|
Name
|
water EtOH
|
Quantity
|
184 mL
|
Type
|
solvent
|
Smiles
|
O.CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to rt
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting solid was partitioned between water and dichloromethane
|
Type
|
WASH
|
Details
|
the separated organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with 0-10% EtOAc in petroleum ether
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C)(C)C1=NOC(=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g | |
YIELD: PERCENTYIELD | 35% | |
YIELD: CALCULATEDPERCENTYIELD | 34.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |